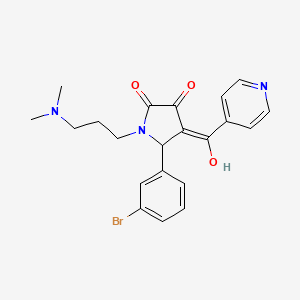

1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

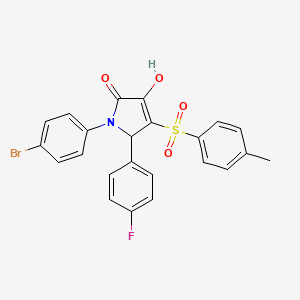

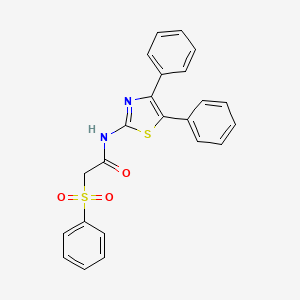

This compound is a pyrimidine derivative with a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring in this compound can undergo various chemical reactions. For instance, it can be functionalized to obtain different derivatives . The amino pyrimidine is a hinge binder and forms two hydrogen interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the pyrrolidine and pyrimidine rings and their substituents can affect its reactivity, solubility, and other properties .Scientific Research Applications

Molecular Structures and Hydrogen Bonding

Research on closely related compounds to 1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol has provided insights into their molecular structures and the role of hydrogen bonding. For instance, studies on hydrogen-bonded ribbons and sheets in pyrimidin-4(3H)-one monohydrates have highlighted the significant polarization of electronic structures and intricate hydrogen bonding patterns, forming distinct molecular motifs and contributing to their stabilization (F. Orozco, B. Insuasty, J. Cobo, & C. Glidewell, 2009).

Synthesis and Characterization

The synthesis of self-complementary betainic guanine model compounds and pyrimidinaminides demonstrates the versatility of pyrimidine derivatives in forming structurally complex and biologically relevant molecules. These compounds serve as models for understanding the biochemical roles of guanines in RNA and are characterized by their ability to form homo-intermolecular dimers, showcasing their potential for biological applications (SchmidtAndreas & KindermannMarkus Karl, 2001; A. Schmidt, 2002).

Antioxidant Properties

The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols have unveiled their promising antioxidant properties. Through synthetic strategies involving low-temperature conversions and detailed kinetic studies, these compounds have been identified as highly effective phenolic antioxidants, underscoring the potential of pyrimidine derivatives in developing novel antioxidant therapies (M. Wijtmans, D. Pratt, et al., 2004).

Supramolecular Structures

Investigations into the supramolecular structures of pyrimidin-4-yl derivatives have elucidated the influence of hydrogen bonding on molecular packing and base pairing. These studies provide valuable insights into nucleic acid structures and functions, highlighting the fundamental role of aminopyrimidine structures in molecular recognition and biological processes (Yuan Cheng, Lusheng Chen, et al., 2011).

Photophysical Properties and pH-Sensing Applications

Research on pyrimidine-phthalimide derivatives has led to the development of novel chromophores with atypical aggregation-induced emission (AIE) properties and positive solvatochromism. These compounds exhibit tunable photophysical properties and potential applications as colorimetric pH sensors, demonstrating the broad applicability of pyrimidine derivatives in materials science and sensor technology (Han Yan, Xinlei Meng, et al., 2017).

Future Directions

Mechanism of Action

Target of Action

The compound “1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol” has been found to interact with several targets. It has been identified as a potential inhibitor of CDK4/6 , a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . It has also been reported to inhibit JNK3 , a member of the c-Jun N-terminal kinases that regulate various cellular activities . Additionally, it has been discovered as a selective brain penetrant PDE9A inhibitor .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a CDK4/6 inhibitor , it prevents the kinase from phosphorylating its substrates, leading to cell cycle arrest . As a JNK3 inhibitor , it prevents the kinase from phosphorylating its substrates, which can affect various cellular processes . As a PDE9A inhibitor , it prevents the enzyme from breaking down cyclic guanosine monophosphate (cGMP), thereby increasing the levels of cGMP in the brain .

Biochemical Pathways

The inhibition of these targets affects several biochemical pathways. The inhibition of CDK4/6 leads to the arrest of the cell cycle, preventing the proliferation of cancer cells . The inhibition of JNK3 can affect various cellular processes, including inflammation, apoptosis, and cellular differentiation . The inhibition of PDE9A increases the levels of cGMP in the brain, which can enhance synaptic plasticity and cognitive function .

Pharmacokinetics

Its ability to penetrate the brain suggests that it may have good bioavailability and can cross the blood-brain barrier .

Result of Action

The result of the compound’s action is dependent on its mode of action and the biochemical pathways it affects. The inhibition of CDK4/6 can lead to the arrest of the cell cycle, potentially inhibiting the growth of cancer cells . The inhibition of JNK3 can affect various cellular processes, potentially leading to changes in inflammation, apoptosis, and cellular differentiation . The inhibition of PDE9A can enhance synaptic plasticity and cognitive function .

Biochemical Analysis

Biochemical Properties

It has been reported to elevate central cGMP levels in the brain and CSF of rodents . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the cGMP pathway .

Cellular Effects

1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to have high selectivity for JNK3 among 38 kinases, having mild activity against JNK2, RIPK3, and GSK3β, which also known to involve in neuronal apoptosis .

Properties

IUPAC Name |

1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-13(2)9-5-10(12-7-11-9)14-4-3-8(15)6-14/h5,7-8,15H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHAXGMSHOFVCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2CCC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine](/img/structure/B2387357.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2387359.png)

![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)

![2-(2-(2,4-Dimethylphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2387369.png)

![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)